(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine
CAS No.:
Cat. No.: VC20429963
Molecular Formula: C11H12F3N3
Molecular Weight: 243.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F3N3 |
|---|---|
| Molecular Weight | 243.23 g/mol |
| IUPAC Name | [2-methyl-1-(2,2,2-trifluoroethyl)benzimidazol-5-yl]methanamine |
| Standard InChI | InChI=1S/C11H12F3N3/c1-7-16-9-4-8(5-15)2-3-10(9)17(7)6-11(12,13)14/h2-4H,5-6,15H2,1H3 |
| Standard InChI Key | LNHVQJJPQMUVFS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(N1CC(F)(F)F)C=CC(=C2)CN |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a benzimidazole scaffold—a fused bicyclic system comprising a benzene ring and an imidazole moiety. Key substituents include:
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A methyl group at position 2 of the imidazole ring.
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A 2,2,2-trifluoroethyl group at position 1.
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A methanamine (-CH2NH2) group at position 5 of the benzene ring .
This configuration introduces both lipophilic (trifluoroethyl) and hydrophilic (methanamine) regions, enhancing its potential for membrane permeability and target engagement.
Molecular Data
The trifluoroethyl group significantly impacts electronic properties, with fluorine atoms inducing electron-withdrawing effects that stabilize the imidazole ring.
Synthetic Pathways and Chemical Behavior
Synthesis Strategies
While no explicit synthesis route for this compound is documented, analogous benzimidazole derivatives are typically synthesized via:
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Condensation Reactions: Cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions .
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Substitution Reactions: Introduction of alkyl/aryl groups via nucleophilic substitution or alkylation .
For example, methyl 2-(1H-benzo[d]imidazol-2-yl)acetate (CAS: 49672-05-1) is synthesized using thionyl chloride and methanol, yielding an 86% product . A similar approach could apply to the target compound, substituting trifluoroethyl bromide for alkylation.
Stability and Reactivity
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Acid-Base Behavior: The methanamine group (pKa ~10.6) confers basicity, enabling salt formation with acids .
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Thermal Stability: Benzimidazoles generally exhibit stability up to 200°C, though trifluoroethyl groups may lower decomposition thresholds .
Applications and Research Directions
Therapeutic Prospects
Material Science Applications
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